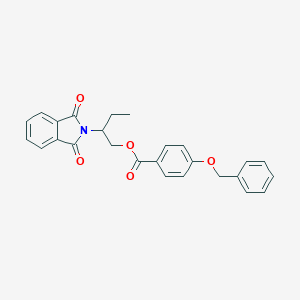
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl 4-(benzyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl 4-(benzyloxy)benzoate is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a phthalimide core linked to a benzyloxyphenyl group through a propyl chain, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl 4-(benzyloxy)benzoate typically involves multiple steps, starting with the preparation of the phthalimide core. The phthalimide can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under controlled conditions. The benzyloxyphenyl group is then introduced through a series of reactions involving benzyloxybenzene and appropriate reagents to form the desired intermediate. Finally, the propyl chain is attached through a coupling reaction, often using reagents like alkyl halides or alkyl sulfonates under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl 4-(benzyloxy)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile involved.
Wissenschaftliche Forschungsanwendungen
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl 4-(benzyloxy)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl 4-(benzyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-[[4-(Methoxy)phenyl]carbonyloxymethyl]propyl]phthalimide
- N-[1-[[4-(Ethoxy)phenyl]carbonyloxymethyl]propyl]phthalimide
- N-[1-[[4-(Propoxy)phenyl]carbonyloxymethyl]propyl]phthalimide
Uniqueness
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl 4-(benzyloxy)benzoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C26H23NO5 |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
2-(1,3-dioxoisoindol-2-yl)butyl 4-phenylmethoxybenzoate |
InChI |
InChI=1S/C26H23NO5/c1-2-20(27-24(28)22-10-6-7-11-23(22)25(27)29)17-32-26(30)19-12-14-21(15-13-19)31-16-18-8-4-3-5-9-18/h3-15,20H,2,16-17H2,1H3 |
InChI-Schlüssel |
KWRVDRXYVYYSBT-UHFFFAOYSA-N |
SMILES |
CCC(COC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
CCC(COC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B286000.png)


![Methyl 4-(benzylsulfanyl)-5-[(tert-butoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B286004.png)

![S-benzyl thieno[2,3-d][1,2,3]thiadiazole-6-carbothioate](/img/structure/B286010.png)
![Isopropyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B286011.png)
![Methyl 4-{[(4-methylphenyl)sulfonyl]hydrazono}tetrahydro-2-thiophenecarboxylate](/img/structure/B286012.png)
![4,5-Dihydronaphtho[1,2-d][1,2,3]thiadiazole](/img/structure/B286014.png)

![Methyl 4-{[(4-methylphenyl)sulfonyl]hydrazono}-4,5,6,7-tetrahydro-1-benzothiophene-6-carboxylate](/img/structure/B286017.png)
![Methyl 7-{[(4-methylphenyl)sulfonyl]hydrazono}-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate](/img/structure/B286018.png)

![1-[4,6-Dimethyl-2-(4-morpholinyl)-3-pyridinyl]-1-propanone](/img/structure/B286022.png)
